molecular formula C18H20N2O5S2 B2673379 (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide CAS No. 878948-65-3

(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide

Cat. No.: B2673379
CAS No.: 878948-65-3
M. Wt: 408.49
InChI Key: RQROLCDBBVZPIJ-UHFFFAOYSA-N
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Description

(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide is a synthetic organic compound that features a morpholine ring, a sulfonyl group, and a phenylethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the morpholine ring: Starting from a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.

    Introduction of the sulfonyl group: This can be achieved by reacting the morpholine derivative with sulfonyl chloride under basic conditions.

    Formation of the phenylethenesulfonamide moiety: This step involves the reaction of a phenylethene derivative with sulfonamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide: Lacks the (E)-configuration.

    N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethanesulfonamide: Differs in the ethene vs. ethane linkage.

    N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylpropanesulfonamide: Contains a propane linkage instead of ethene.

Uniqueness

(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide is unique due to its specific (E)-configuration, which can influence its biological activity and interactions

Properties

IUPAC Name

(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c21-26(22,15-10-16-4-2-1-3-5-16)19-17-6-8-18(9-7-17)27(23,24)20-11-13-25-14-12-20/h1-10,15,19H,11-14H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQROLCDBBVZPIJ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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